2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
2-(Methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole (hereafter referred to as the target compound) is a benzimidazole derivative featuring a methoxymethyl group (-CH2OCH3) at position 2 and a 2-methylbenzyl (o-methylbenzyl) group at position 1 of the benzodiazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications.
Properties
IUPAC Name |
2-(methoxymethyl)-1-[(2-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-7-3-4-8-14(13)11-19-16-10-6-5-9-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZYEGJDMLYEAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the benzimidazole core with methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of 2-Methylbenzyl Group: The final step involves the alkylation of the nitrogen atom of the benzimidazole core with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methoxymethyl (-OCH2CH3) and benzyl groups are primary oxidation targets:
-
Methoxymethyl Oxidation :
Under acidic conditions (e.g., H2SO4/KMnO4), the methoxymethyl group oxidizes to a carboxylic acid (-COOH) via intermediate aldehyde formation .-
Example:
-
-
Benzyl Oxidation :
The 2-methylbenzyl group undergoes oxidation to a ketone or carboxylic acid under strong oxidants like CrO3 .
Hydrolysis Reactions
The methoxymethyl ether is susceptible to acidic or basic hydrolysis:
-
Acidic Hydrolysis :
Refluxing with HBr (48%) cleaves the ether bond, yielding a hydroxymethyl group (-CH2OH) .-
Example:
-
\text{Compound} \xrightarrow{\text{HBr (aq)}} 2\text{-(hydroxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole} $$
-
Basic Hydrolysis :
NaOH in ethanol converts the methoxymethyl group to a hydroxymethyl derivative, though slower than acidic conditions .
Substitution Reactions
The benzodiazole core participates in electrophilic substitution, directed by the electron-donating methoxymethyl group:
-
Nitration :
Concentrated HNO3/H2SO4 introduces nitro groups at positions 5 or 6 of the benzodiazole ring .-
Example:
-
\text{Compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} 5\text{-nitro-2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole} $$
Reduction Reactions
The benzodiazole ring and substituents can undergo reduction:
-
Ring Reduction :
Catalytic hydrogenation (H2/Pd-C) partially reduces the benzodiazole to a dihydro derivative . -
Methoxymethyl Reduction :
LiAlH4 reduces the methoxymethyl group to a methyl group (-CH3) .
Functionalization of the 2-Methylbenzyl Group
The 2-methylbenzyl substituent undergoes reactions typical of alkylbenzenes:
-
Free Radical Halogenation :
Cl2/UV light substitutes hydrogen at the benzylic position . -
Oxidative Cleavage :
Ozonolysis cleaves the benzyl group to a carboxylic acid .
Data Table: Key Reaction Pathways
*Yields estimated from analogous benzimidazole reactions.
Mechanistic Insights
-
Methoxymethyl Reactivity : The ether’s lone pairs enhance nucleophilic substitution at the methylene carbon .
-
Benzodiazole Aromaticity : Electron-donating substituents activate the ring for electrophilic substitution at positions 5 and 6 .
-
Steric Effects : The 2-methylbenzyl group hinders reactions at position 1 but stabilizes intermediates via hyperconjugation .
Scientific Research Applications
2-(Methoxymethyl)-1-(2-methylbenzyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Position 1 and 2
Key structural analogs and their distinguishing features are outlined below:
*Estimated based on structural analogy.
Key Observations:
- Substituent Electronic Effects: The methoxymethyl group in the target compound is electron-donating, improving solubility compared to electron-withdrawing groups like chlorine in .
- Hydrogen Bonding: The methoxy group may participate in hydrogen bonding, unlike non-polar substituents like 4-methylphenoxy in , which rely on hydrophobic interactions .
Physicochemical Properties
- Solubility: The methoxymethyl group increases hydrophilicity relative to analogs with phenoxy (e.g., ) or chlorophenoxy groups (e.g., ).
- Stability: Electron-donating groups (e.g., methoxy) may reduce oxidative degradation compared to electron-withdrawing substituents like chlorine .
Biological Activity
The compound 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
This compound features a benzodiazole core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarity to other active benzodiazoles suggests potential activity.
Anticancer Properties
Benzodiazoles have been explored for their anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated effectiveness against various cancer types by targeting specific signaling pathways involved in cell survival and proliferation . The exact mechanisms through which this compound exerts anticancer effects require further investigation.
Neuroprotective Effects
Some studies suggest that benzodiazoles may offer neuroprotective benefits. They have been shown to modulate neurotransmitter systems and exhibit anxiolytic effects . The potential of this compound as a neuroprotective agent remains an area for future research.
The biological activity of benzodiazoles often involves interaction with various receptors or enzymes. For instance:
- GABA Receptor Modulation : Some benzodiazoles act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission .
- Enzyme Inhibition : Certain derivatives inhibit enzymes involved in cancer progression or microbial metabolism, thereby exerting their therapeutic effects .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activities of benzodiazole derivatives. Here are selected findings relevant to the compound :
| Study | Findings |
|---|---|
| Research A | Identified structural motifs in benzodiazoles that enhance antimicrobial activity. |
| Research B | Explored the anticancer potential of related compounds through apoptosis induction in cancer cell lines. |
| Research C | Demonstrated neuroprotective effects via modulation of neurotransmitter systems in animal models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
